![molecular formula C17H20Br2N2 B047629 4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline CAS No. 114309-89-6](/img/structure/B47629.png)
4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-bromo-6-ethylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and two ethyl groups attached to the aromatic rings, with a methylene bridge connecting the two aniline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-bromo-6-ethylaniline) typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-ethylaniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Condensation: The brominated product is then subjected to a condensation reaction with formaldehyde under acidic or basic conditions to form the methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(2-bromo-6-ethylaniline) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Continuous Bromination: Using a continuous flow reactor to control the bromination process.
Efficient Condensation: Employing advanced techniques to enhance the efficiency of the condensation reaction, such as using high-pressure reactors or microwave-assisted synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(2-bromo-6-ethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-bromo-6-ethylaniline) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(2-bromo-6-ethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups on the aromatic rings can influence the compound’s binding affinity and specificity towards these targets. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2-ethylaniline): Lacks bromine atoms, making it less reactive in certain chemical reactions.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups, which can influence its solubility and reactivity.
4,4’-Methylenebis(2-ethyl-6-methylaniline): Contains a methyl group instead of a bromine atom, affecting its chemical properties and applications.
Uniqueness
4,4’-Methylenebis(2-bromo-6-ethylaniline) is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science. The combination of bromine and ethyl groups provides a balance of reactivity and stability, making it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
114309-89-6 |
|---|---|
Molekularformel |
C17H20Br2N2 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline |
InChI |
InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3 |
InChI-Schlüssel |
CZVFHRQQSOPGSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Synonyme |
2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


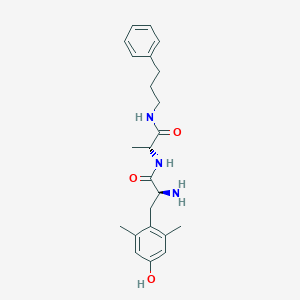
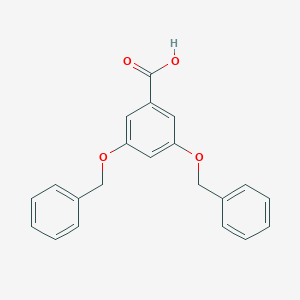
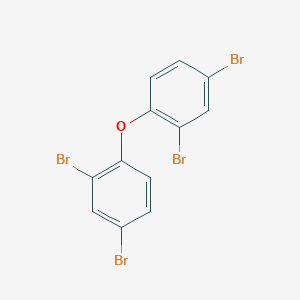
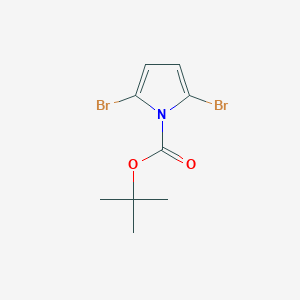
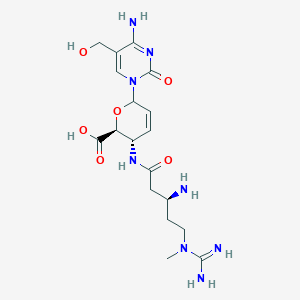
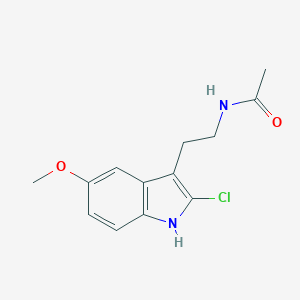
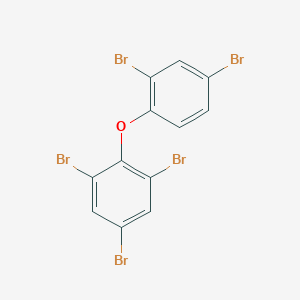
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)

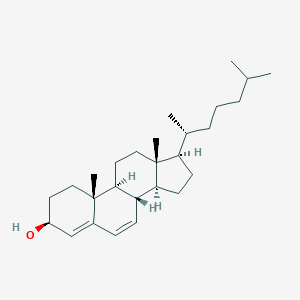
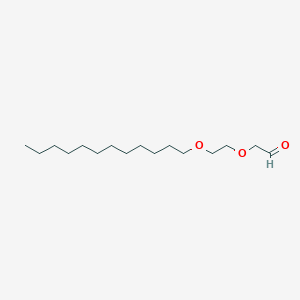
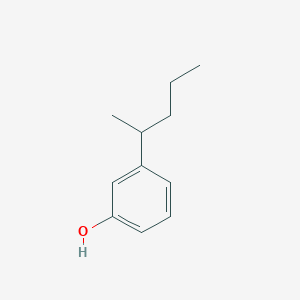
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
